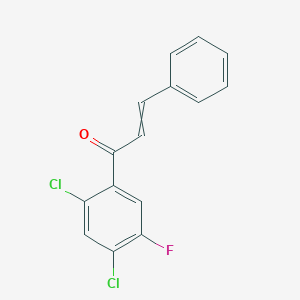![molecular formula C24H32Br2O B14247656 2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1'-biphenyl CAS No. 384342-20-5](/img/structure/B14247656.png)
2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1’-biphenyl is an organic compound with a complex structure that includes bromomethyl groups and a dimethyloctyl ether substituent on a biphenyl backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1’-biphenyl typically involves the bromination of a precursor biphenyl compound. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
Substitution: Products include azides, thiocyanates, and amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include methylated derivatives.
科学的研究の応用
2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of 2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1’-biphenyl involves its interaction with specific molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The compound may also interact with cellular pathways involved in signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
2,5-Bis(bromomethyl)-1,1’-biphenyl: Lacks the dimethyloctyl ether substituent, making it less hydrophobic and potentially less bioactive.
4,4’-Bis(bromomethyl)-1,1’-biphenyl: Has bromomethyl groups on different positions, which may affect its reactivity and applications.
2,5-Bis(chloromethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1’-biphenyl: Similar structure but with chloromethyl groups instead of bromomethyl, leading to different reactivity and chemical properties.
Uniqueness
2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1’-biphenyl is unique due to the presence of both bromomethyl groups and a hydrophobic dimethyloctyl ether substituent. This combination of functional groups imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced solubility in organic solvents, making it valuable for various applications in research and industry.
特性
CAS番号 |
384342-20-5 |
|---|---|
分子式 |
C24H32Br2O |
分子量 |
496.3 g/mol |
IUPAC名 |
1,4-bis(bromomethyl)-2-(3,7-dimethyloctoxy)-5-phenylbenzene |
InChI |
InChI=1S/C24H32Br2O/c1-18(2)8-7-9-19(3)12-13-27-24-15-21(16-25)23(14-22(24)17-26)20-10-5-4-6-11-20/h4-6,10-11,14-15,18-19H,7-9,12-13,16-17H2,1-3H3 |
InChIキー |
WYTSNLYONIAKFP-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCC(C)CCOC1=CC(=C(C=C1CBr)C2=CC=CC=C2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine](/img/structure/B14247576.png)
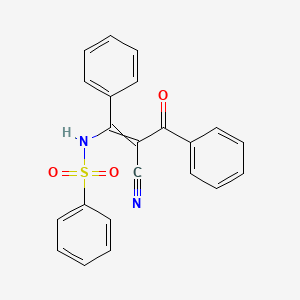
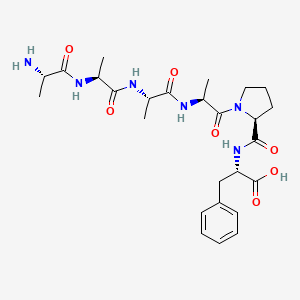
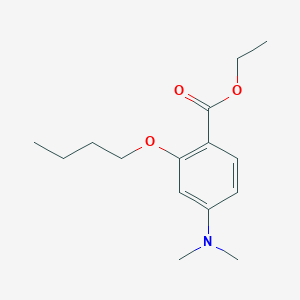
![4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid](/img/structure/B14247603.png)
![2,2-Dimethyl-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B14247607.png)
![5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one](/img/structure/B14247608.png)
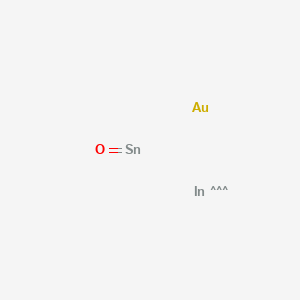
![(2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide](/img/structure/B14247623.png)
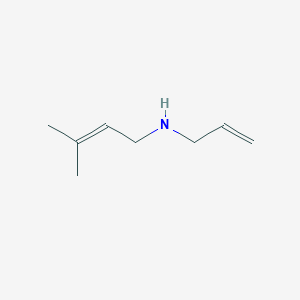
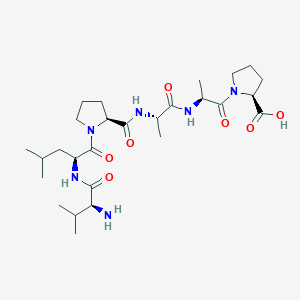

![N~2~-[(4-Methoxyphenyl)carbamoyl]-L-asparagine](/img/structure/B14247670.png)
